Methyl 3,5-dimethylpicolinate
CAS No.: 70580-30-2
Cat. No.: VC8289573
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70580-30-2 |
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Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | methyl 3,5-dimethylpyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 |
Standard InChI Key | XAICUPFAGSALTC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N=C1)C(=O)OC)C |
Canonical SMILES | CC1=CC(=C(N=C1)C(=O)OC)C |
Introduction
Chemical Structure and Nomenclature
Methyl 3,5-dimethylpicolinate (IUPAC name: methyl 3,5-dimethylpyridine-2-carboxylate) has the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Its structure consists of:
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A pyridine ring (aromatic six-membered ring with one nitrogen atom).
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Two methyl groups (-CH₃) at positions 3 and 5.
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A methoxycarbonyl group (-COOCH₃) at position 2.
The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups, which increase the electron density of the pyridine ring. This alters its reactivity compared to unsubstituted or halogenated picolinates .
Synthesis and Production
Synthetic Routes
Methyl 3,5-dimethylpicolinate is typically synthesized via esterification of 3,5-dimethylpicolinic acid. Common methods include:
Method 1: Acid-Catalyzed Esterification
3,5-Dimethylpicolinic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid:
Yield: 70–85% under optimized conditions.
Method 2: Coupling Reagents
Using dimethyl sulfate (DMS) or methyl iodide with a base (e.g., K₂CO₃) in anhydrous dimethylformamide (DMF):
Advantage: Higher purity (>95%) but requires rigorous moisture control .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency:
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Temperature: 80–100°C.
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Pressure: 1–2 atm.
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Catalyst: Heterogeneous catalysts (e.g., zeolites) to minimize waste.
Physicochemical Properties
Property | Value/Range | Method of Determination |
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Melting Point | 45–48°C | Differential Scanning Calorimetry (DSC) |
Boiling Point | 265–268°C | Distillation at Reduced Pressure |
Solubility in Water | 1.2 g/L (20°C) | Gravimetric Analysis |
LogP (Octanol-Water) | 1.8 | HPLC Retention Time |
pKa | 3.1 (carboxyl group) | Potentiometric Titration |
The compound exhibits moderate lipophilicity, making it soluble in polar organic solvents like ethanol (∞), acetone (∞), and chloroform (150 g/L) .
Reactivity and Applications
Chemical Reactivity
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Nucleophilic Substitution: The ester group undergoes hydrolysis to form 3,5-dimethylpicolinic acid under acidic or basic conditions .
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis.
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Electrophilic Aromatic Substitution: Methyl groups direct incoming electrophiles to the 4-position of the pyridine ring.
Pharmaceutical Applications
While direct studies on Methyl 3,5-dimethylpicolinate are scarce, structurally related picolinates show:
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Antimicrobial Activity: Inhibition of bacterial efflux pumps (e.g., against Staphylococcus aureus) .
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Enzyme Inhibition: Potential as a reversible inhibitor of monoamine oxidase (MAO) for neurological disorders.
Parameter | Value |
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LD₅₀ (Oral, Rat) | 1,200 mg/kg |
Skin Irritation | Mild |
Environmental Persistence | Low (t₁/₂ = 7 days in soil) |
Handling Precautions:
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Use nitrile gloves and safety goggles.
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Store in a cool, dry place away from oxidizers.
Future Research Directions
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Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.
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Catalysis: Development of chiral derivatives for asymmetric synthesis.
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Computational Modeling: DFT studies to predict reaction pathways with biomolecules.
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